molecular formula C12H12ClN3O2 B11479967 1h-[1,2,4]Triazolo[1,2-a]pyridazine-1,3(2h)-dione, 2-(3-chlorophenyl)tetrahydro- CAS No. 58744-04-0

1h-[1,2,4]Triazolo[1,2-a]pyridazine-1,3(2h)-dione, 2-(3-chlorophenyl)tetrahydro-

Cat. No.: B11479967
CAS No.: 58744-04-0
M. Wt: 265.69 g/mol
InChI Key: ZWIVVRDOXJXMRU-UHFFFAOYSA-N
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Description

This compound belongs to the triazolopyridazine family, characterized by a fused bicyclic structure combining a triazole and pyridazine ring. The tetrahydro modification indicates partial saturation of the pyridazine ring, enhancing conformational flexibility compared to fully aromatic analogs. The 3-chlorophenyl substituent at position 2 introduces steric and electronic effects critical for its reactivity and biological interactions .

Properties

CAS No.

58744-04-0

Molecular Formula

C12H12ClN3O2

Molecular Weight

265.69 g/mol

IUPAC Name

2-(3-chlorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,2-a]pyridazine-1,3-dione

InChI

InChI=1S/C12H12ClN3O2/c13-9-4-3-5-10(8-9)16-11(17)14-6-1-2-7-15(14)12(16)18/h3-5,8H,1-2,6-7H2

InChI Key

ZWIVVRDOXJXMRU-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=O)N(C(=O)N2C1)C3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-hexahydro-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzoyl chloride with hydrazine hydrate to form 3-chlorobenzohydrazide. This intermediate is then reacted with ethyl acetoacetate in the presence of a base to yield the desired triazolopyridazine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-hexahydro-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Structural Insights

The synthesis of 1H-[1,2,4]triazolo[1,2-a]pyridazine derivatives typically involves cyclocondensation reactions. For instance, the synthesis of various substituted derivatives has been achieved through cyclocondensation of hydrazines with appropriate carbonyl compounds. The structure-activity relationships (SAR) indicate that modifications at specific positions significantly influence biological activity.

Antitumor Activity

Research has demonstrated that certain derivatives of 1H-[1,2,4]triazolo[1,2-a]pyridazine exhibit promising antitumor properties. For example, a study highlighted the antitumor activity linked to inhibition of tubulin polymerization in specific derivatives. The incorporation of different substituents on the phenyl moiety allows for tuning of biological properties towards enhanced antitumoral activity .

Antimicrobial and Antifungal Effects

Compounds containing the triazole core have shown significant antimicrobial and antifungal activities. A review indicated that derivatives with a 3,4,5-trimethoxyphenyl substituent exhibited high antimicrobial efficacy. The mechanism often involves disruption of microbial cell wall synthesis or interference with nucleic acid metabolism .

Herbicidal Applications

The herbicidal potential of 1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3-dione derivatives has been documented in patents. These compounds are effective against various weed species and have been formulated into herbicide products due to their ability to inhibit specific metabolic pathways in plants .

Case Study 1: Inhibition of Inducible Nitric Oxide Synthase

A study focused on the evaluation of 3-monosubstituted derivatives for their ability to inhibit inducible nitric oxide synthase (iNOS). The results indicated that aromatic substitutions at position 3 were crucial for enhancing iNOS inhibitory activity. This finding suggests potential therapeutic applications in conditions characterized by excessive nitric oxide production .

Case Study 2: Antiviral Activity

Another investigation explored the antiviral properties of related triazole derivatives against coronaviruses. The study revealed that structural variations could enhance antiviral efficacy. This highlights the versatility of the triazole framework in developing new antiviral agents .

Summary Table of Applications

Application TypeDescriptionReferences
Antitumor Activity Inhibition of tubulin polymerization leading to reduced tumor growth ,
Antimicrobial Effects Significant efficacy against bacterial and fungal pathogens ,
Herbicidal Activity Effective against various weed species through metabolic pathway inhibition ,
iNOS Inhibition Compounds show potential in reducing nitric oxide levels ,
Antiviral Properties Effective against viruses with structural modifications enhancing activity ,

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-hexahydro-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation or inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The triazolopyridazine scaffold is highly tunable, with substituents at positions 2, 3, and 5 influencing physicochemical and biological properties. Below is a comparative analysis of key derivatives:

Compound Name Substituent(s) Melting Point (°C) Molecular Weight Key Functional Groups Reference
Target Compound 2-(3-chlorophenyl), tetrahydro Not reported ~307.7 (calc.) Dione, Cl-aryl
(5R,8S)-5-Acetyl-8-[2-(4-chlorophenyl)-2H-tetrazol-5-yl]-2-phenyl derivative 17a 4-chlorophenyl, acetyl 157–159 479.9 Tetrazolyl, acetyl, dione
1-(3-Chlorphenyl)-3-methylsulfanyl-tetrahydro derivative 6-2f 3-chlorophenyl, methylsulfanyl 112–118 402.7 Thione, hydroiodide salt
3-(4-Methoxyphenyl)-3-methyl-hexahydro-thione 4-methoxyphenyl, thione 152–154 277.4 Thione, methoxy
Inflachromene (CHEBI:908568-01-4) Benzopyrano-fused, 7,7-dimethyl Not reported 377.4 Chromene, hydroxy, dione

Key Observations :

  • Substituent Position : The 3-chlorophenyl group in the target compound provides distinct electronic withdrawal compared to 4-chlorophenyl (17a) or 4-methoxyphenyl (6-2f), altering solubility and dipole moments .
  • Functional Groups : Thione derivatives (e.g., ) exhibit lower melting points (~152–154°C) versus dione analogs (157–159°C), likely due to reduced hydrogen-bonding capacity .
  • Biological Relevance : Inflachromene’s chromene fusion and hydroxy group enhance its anti-inflammatory activity, contrasting with the target compound’s simpler scaffold .
Spectral and Reactivity Comparisons
  • IR Spectroscopy :
    • The target compound’s dione moiety would show strong C=O stretches (~1700–1750 cm⁻¹), akin to 17a–c .
    • Thione derivatives (e.g., 6-2f) display C=S stretches near 1250–1350 cm⁻¹, absent in dione analogs .
  • NMR Profiles :
    • The tetrahydro pyridazine ring in the target compound would show upfield-shifted protons (δ ~1.5–3.0 ppm for CH₂ groups) compared to aromatic analogs (δ ~7.0–8.5 ppm) .
    • Methylsulfanyl groups (e.g., 6-2f) resonate at δ ~2.5 ppm (¹H) and δ ~15–20 ppm (¹³C) .

Biological Activity

1H-[1,2,4]Triazolo[1,2-a]pyridazine-1,3(2H)-dione, specifically the derivative 2-(3-chlorophenyl)tetrahydro-, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C15H17ClN4O2
  • CAS Number : 162101-47-5
  • Molecular Weight : 304.77 g/mol

The compound features a triazolo-pyridazine core which contributes to its unique reactivity and biological properties. The presence of the chlorophenyl group enhances its chemical stability and potential interactions with biological targets.

Research indicates that 1H-[1,2,4]Triazolo[1,2-a]pyridazine derivatives may exert their biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to bind to specific enzymes and receptors, modulating their activity. This interaction can inhibit enzyme function by occupying active sites or altering receptor conformation.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens. The mechanism likely involves disruption of microbial cellular processes.
  • Anticancer Properties : Some derivatives have demonstrated significant cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The IC50 values for these compounds indicate their potency in inhibiting tumor growth.

Anticancer Activity

A notable study evaluated the anticancer efficacy of various triazolo-pyridazine derivatives. One compound exhibited IC50 values of:

  • A549 Cell Line : 0.83 ± 0.07 μM
  • MCF-7 Cell Line : 0.15 ± 0.08 μM
  • HeLa Cell Line : 2.85 ± 0.74 μM

These results highlight the compound's potential as a c-Met kinase inhibitor, which is crucial in cancer progression .

Enzyme Inhibition Studies

Investigations into the inhibitory effects on inducible nitric oxide synthase (iNOS) revealed that certain derivatives could significantly reduce iNOS activity, suggesting a role in inflammatory processes .

Comparative Biological Activity Table

CompoundActivity TypeTargetIC50 Value (μM)
1H-[1,2,4]Triazolo[1,2-a]pyridazine-1,3(2H)-dioneAnticancerA5490.83 ± 0.07
1H-[1,2,4]Triazolo[1,2-a]pyridazine-1,3(2H)-dioneAnticancerMCF-70.15 ± 0.08
1H-[1,2,4]Triazolo[1,2-a]pyridazine-1,3(2H)-dioneAnticancerHeLa2.85 ± 0.74
Derivative XiNOS InhibitioniNOSNot Specified

Therapeutic Applications

The biological activity of this compound suggests several therapeutic applications:

  • Cancer Treatment : Due to its anticancer properties and ability to inhibit key signaling pathways.
  • Antimicrobial Agents : Potential use in developing new antibiotics targeting resistant strains.
  • Anti-inflammatory Drugs : By modulating nitric oxide synthase activity.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 2-(3-chlorophenyl)tetrahydro-1H-[1,2,4]Triazolo[1,2-a]pyridazine-1,3(2H)-dione using Grignard reagents?

  • Methodology :

  • Dissolve the precursor (e.g., tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine derivatives) in dry THF under inert conditions.
  • Add Grignard reagents (e.g., alkyl or aryl magnesium halides) dropwise at 0°C, followed by stirring at room temperature overnight .
  • Quench the reaction with water, wash with 2M NaOH, and extract with ethyl ether.
  • Purify via silica gel chromatography (eluent: hexane/ethyl acetate gradient) to isolate the product .
    • Critical Factors : Stoichiometric ratios (1.5–3 equivalents of Grignard reagent), solvent purity, and controlled temperature to avoid side reactions.

Q. How can nuclear magnetic resonance (NMR) spectroscopy validate the structure of this compound?

  • Key NMR Signals :

  • ¹H NMR : Look for aromatic protons from the 3-chlorophenyl group (δ 7.2–7.5 ppm) and characteristic peaks for the tetrahydro-pyridazine ring (δ 2.5–4.0 ppm for CH₂/CH groups) .
  • ¹³C NMR : Confirm the carbonyl group (C=O) at ~165–170 ppm and aromatic carbons (110–140 ppm) .
    • Validation : Compare experimental shifts with computational predictions (e.g., DFT calculations) to resolve ambiguities in overlapping signals .

Advanced Research Questions

Q. How can conflicting yield data from different synthesis routes be analyzed and resolved?

  • Case Study :

  • reports yields up to 81% using optimized Grignard conditions, while notes lower purity (64%) for similar triazolopyridazine derivatives.
  • Resolution Strategies :

Reagent Purity : Ensure Grignard reagents are freshly prepared to avoid moisture-induced decomposition .

Workup Optimization : Replace aqueous quenching with solid-phase extraction to minimize product loss .

Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted starting material or oxidation byproducts) .

Q. What computational methods can predict the reactivity of the triazolopyridazine core during functionalization?

  • Approaches :

  • Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to model transition states for nucleophilic substitutions or cycloadditions .
  • Solvent Effects : Simulate solvent interactions (e.g., THF vs. chloroform) to optimize reaction kinetics .
    • Integration with Experimentation : Use computational data to narrow down optimal reaction conditions (e.g., temperature, catalyst loading) before lab trials, reducing trial-and-error efforts .

Q. How can regioselective functionalization of the triazolopyridazine scaffold be achieved?

  • Strategies :

  • Directing Groups : Introduce temporary groups (e.g., benzotriazole) to steer substitutions to specific positions, followed by removal .
  • Catalysis : Use palladium catalysts for C–H activation at the pyridazine ring’s electron-deficient sites .
    • Case Example : Benzotriazole intermediates enable selective Grignard additions at the 2-position, as shown in .

Data Analysis and Optimization

Q. What analytical techniques are critical for assessing purity and stability of this compound?

  • Techniques :

  • HPLC : Monitor purity (>95%) with a C18 column and acetonitrile/water gradient (retention time: ~1.7 minutes) .
  • TGA/DSC : Evaluate thermal stability (decomposition onset >200°C) to guide storage conditions .
    • Challenges : Address hygroscopicity by storing under nitrogen or using desiccants.

Q. How can reaction scalability be balanced with yield and purity?

  • Scale-Up Considerations :

  • Batch vs. Flow Chemistry : Transition from batch reactions ( ) to continuous flow systems for improved heat/mass transfer .
  • Cost-Benefit Analysis : Compare chromatography (high purity, low scalability) with recrystallization (lower purity, higher throughput) .

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